molecular formula C16H11N3O4S3 B2384300 (E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637318-51-5

(E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide

Cat. No. B2384300
CAS RN: 637318-51-5
M. Wt: 405.46
InChI Key: AAPQASIEVYWANC-MDWZMJQESA-N
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Description

(E)-N-(2-nitrophenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H11N3O4S3 and its molecular weight is 405.46. The purity is usually 95%.
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Scientific Research Applications

Thiophene Analogues and Carcinogenicity

A study focused on thiophene analogues, which share structural similarities with the compound , explored their potential carcinogenicity. The research synthesized and evaluated thiophene derivatives of known carcinogens, assessing their activity in vitro through assays for potential carcinogenicity. Despite the compounds showing consistent activity profiles with their chemistry, doubts were raised about their capability to cause tumors in vivo, highlighting the complexities of predicting carcinogenicity from in vitro data (Ashby et al., 1978).

Repurposed Drugs in Disease Management

Nitazoxanide, a compound with a different but relevant chemical structure, illustrates the concept of drug repurposing. Originally used for infectious diseases, it has found applications across a range of conditions due to its antiprotozoal, anthelmintic, and antiviral properties. This example underscores the potential for structurally complex compounds to be repurposed based on their broad biological activities (Bharti et al., 2021).

Advanced Oxidation Processes for Drug Degradation

A study on the degradation of acetaminophen, a well-known drug, through advanced oxidation processes (AOPs) sheds light on the environmental impact of pharmaceutical compounds. Understanding the degradation pathways and by-products of such compounds is crucial for developing effective treatment technologies to mitigate their presence in the environment. This research highlights the importance of investigating the stability and transformation of chemical compounds (Qutob et al., 2022).

Pharmacological Profile Improvement Through Stereochemistry

The stereochemistry of pharmaceutical compounds, such as phenylpiracetam and its derivatives, plays a significant role in their pharmacological profiles. Research into enantiomerically pure compounds has shown that the configuration of stereocenters directly influences biological properties, leading to the development of more effective drugs with fewer side effects. This underscores the importance of stereochemical considerations in drug design and development (Veinberg et al., 2015).

properties

IUPAC Name

N-(2-nitrophenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O4S3/c20-14(17-11-5-1-2-6-12(11)19(22)23)9-18-15(21)13(26-16(18)24)8-10-4-3-7-25-10/h1-8H,9H2,(H,17,20)/b13-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPQASIEVYWANC-MDWZMJQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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